2-Methoxypropanethioamide

Descripción general

Descripción

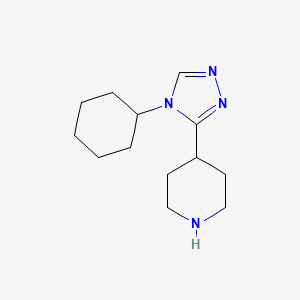

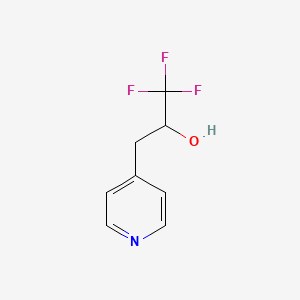

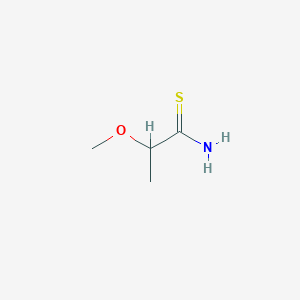

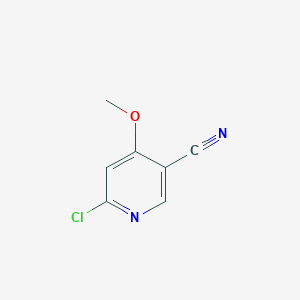

2-Methoxypropanethioamide is a chemical compound with the molecular formula C4H9NOS . It is listed under the CAS Number 1250027-67-8 . The structure of (2S)-2-methoxypropanethioamide contains total 15 bond(s); 6 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ether(s) (aliphatic) .

Molecular Structure Analysis

The molecular structure of 2-Methoxypropanethioamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The molecule has a total of 15 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ether .Aplicaciones Científicas De Investigación

Anticancer and Antiproliferative Properties :

- 2-Methoxyestradiol (2ME), an estradiol metabolite, has been shown to have antiproliferative effects on various tumor cell lines, including breast cancer cells. This compound enhances the antiproliferative property of certain antihormones and cytostatics, and exhibits similar properties to letrozole in inhibiting aromatase activity, potentially offering a new treatment regimen for hormone-dependent cancers (Mueck, Seeger, & Huober, 2004).

- 2-Methoxyestradiol also demonstrates antiangiogenic and antitumor activities. It disrupts microtubule function, inhibits cell proliferation in vitro, and suppresses certain murine tumors in vivo. Specifically, it was found to be effective against breast cancer cell lines and to inhibit angiogenesis in vitro (Klauber, Parangi, Flynn, Hamel, & D'Amato, 1997).

Drug Delivery Systems for Antitumor Drugs :

- Research has been conducted to improve the clinical application of 2-Methoxyestradiol (2ME) as an antitumor drug. For instance, a study on TiO2 nanoparticles coated with polyethylene glycol as a carrier for 2ME shows promise for targeted drug delivery. This approach aims to enhance the effectiveness and specificity of 2ME in cancer treatment (León, Reuquén, Garín, Segura, Vargas, Zapata, & Orihuela, 2017).

Use in Treating Hormone-Refractory Prostate Cancer :

- A phase II multicenter, randomized, double-blind trial assessed the pharmacokinetics, pharmacodynamics, and efficacy of oral 2-Methoxyestradiol capsules in treating hormone-refractory prostate cancer. The study provided insights into the potential of this compound in clinical cancer therapy (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).

Potential for Treating Multiple Myeloma :

- 2-Methoxyestradiol (2ME2) has been evaluated for its preclinical activity as a therapeutic agent for myeloma. The study found that 2ME2 inhibited cell replication and induced apoptosis in multiple myeloma cell lines, suggesting its potential as an effective treatment for this type of cancer (Witzig, 2002).

Propiedades

IUPAC Name |

2-methoxypropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKASGYCDWWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypropanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)

![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)